molecular formula C9H8N2O B155665 4-(1h-Imidazol-1-yl)phenol CAS No. 10041-02-8

4-(1h-Imidazol-1-yl)phenol

Cat. No.: B155665
CAS No.: 10041-02-8
M. Wt: 160.17 g/mol
InChI Key: CYKCUAPYWQDIKR-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-yl)phenol is an organic compound belonging to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond . The molecular formula of this compound is C9H8N2O, and it has a molecular weight of 160.17 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Scientific Research Applications

4-(1H-Imidazol-1-yl)phenol has a wide range of applications in scientific research:

Safety and Hazards

4-(1h-Imidazol-1-yl)phenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of 4-(1h-Imidazol-1-yl)phenol research could involve further exploration of its broad range of chemical and biological properties . It could also involve the development of new drugs, given that imidazole has become an important synthon in this field .

Mechanism of Action

Target of Action

The primary target of 4-(1H-Imidazol-1-yl)phenol is Nitric oxide synthase, inducible . Nitric oxide synthase is an enzyme that plays a crucial role in producing nitric oxide, a molecule involved in various physiological and pathological processes.

Mode of Action

It is known to act as ahighly potent signal enhancer in a horseradish peroxidase (HRP)-luminol chemiluminescence (CL) immunoassay . This suggests that it may interact with its target to modulate the production or signaling of nitric oxide.

Result of Action

Given its role as a signal enhancer in a hrp-luminol cl immunoassay , it may enhance the detection of specific antigens or antibodies, thereby influencing the results of these assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(1H-Imidazol-1-yl)phenol typically involves the Ullmann reaction. This reaction uses p-bromoanisole and imidazole as raw materials. The reaction is carried out under the conditions of a catalyst, alkali, and a reaction solvent . The process involves the following steps:

    Ullmann Reaction:

    p-Bromoanisole reacts with imidazole in the presence of a copper catalyst and an alkali in a suitable solvent. This reaction forms 1-(4-methoxyphenyl)-1H-imidazole.

    Demethylation: The 1-(4-methoxyphenyl)-1H-imidazole undergoes demethylation using boron tribromide.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The post-treatment process is simplified, avoiding the need for extensive solvent extraction and column chromatography purification. The product is obtained through recrystallization, ensuring no copper ion residue and a white appearance .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Imidazol-1-yl)phenol is unique due to its specific combination of a phenolic hydroxyl group and an imidazole ring. This structure allows it to participate in a variety of chemical reactions and interactions, making it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

4-imidazol-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-9-3-1-8(2-4-9)11-6-5-10-7-11/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKCUAPYWQDIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90143258
Record name 1-(p-Hydroxyphenyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90143258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10041-02-8
Record name 4-(1H-Imidazol-1-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10041-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(p-Hydroxyphenyl)imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010041028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(p-Hydroxyphenyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90143258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(p-hydroxyphenyl)imidazole
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you describe the binding interactions of 4-(1H-imidazol-1-yl)phenol with copper and its implications?

A1: this compound (L) acts as a monodentate ligand, coordinating to copper (Cu) through its nitrogen atom. [] This interaction contributes to the formation of a mononuclear copper complex where two L ligands, along with other ligands like cyanamide and nitrate anions, create an elongated octahedral coordination geometry around the Cu(II) ion. [] Interestingly, this compound demonstrates the ability to inhibit copper corrosion in acidic environments. [] The molecule interacts with the copper surface, forming a protective layer. This interaction is attributed to the molecule's electrophilic nature, enabling it to accept electron density from the copper surface through a process called backbonding. []

Q2: How does the structure of this compound relate to its copper corrosion inhibition efficiency?

A2: Density Functional Theory (DFT) calculations reveal that modifications to the imidazole ring, as seen in this compound and its derivatives, significantly influence the molecule's electronic properties and reactivity compared to the parent imidazole molecule. [] These structural modifications result in enhanced electrophilic characteristics, particularly within the benzene ring, facilitating a stronger interaction with the copper surface and improving corrosion inhibition. [] The efficiency of this interaction is reflected in a more negative Gibbs adsorption energy, indicating a more favorable and stronger binding between the inhibitor and the copper surface. []

Q3: What is the role of this compound in supramolecular chemistry?

A3: In the formation of crystal structures, this compound plays a crucial role by participating in various hydrogen bonding interactions. These interactions, including O—H⋯O, O—H⋯N, N—H⋯O, and N—H⋯N, extend beyond the molecule itself, connecting individual units into a larger three-dimensional supramolecular framework. [] This ability to facilitate intermolecular interactions highlights its potential in crystal engineering and the design of novel materials with tailored properties.

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